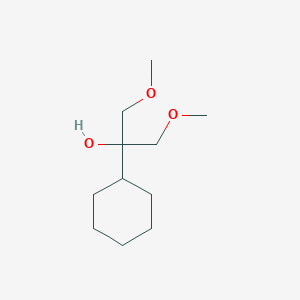
2-Cyclohexyl-1,3-dimethoxy-2-propanol
Vue d'ensemble
Description
2-Cyclohexyl-1,3-dimethoxy-2-propanol is a chemical compound with the molecular formula C11H22O3 . It is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-Cyclohexyl-1,3-dimethoxy-2-propanol consists of 11 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 202.29 g/mol.Applications De Recherche Scientifique
-
Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides
- Application Summary : This research involved the synthesis of a series of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds were tested for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity .
- Methods of Application : The products were purified, and their analysis was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds exhibited effective metal chelate activity .
-
Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor
- Application Summary : This study involved the synthesis of two novel cycloalkoxy silane compounds (ED1 and ED2) used as the external electron donors (EEDs) in Ziegler–Natta catalysts with diethyl 2,3-diisopropylsuccinate as internal electron donor .
- Methods of Application : The Ziegler–Natta catalysts using ED1 and ED2 as EEDs were tested for their catalytic activities and stereoselectivities .
- Results : The catalysts had high catalytic activities and good stereoselectivities. The obtained polypropylene has higher MFR and lower average molecular weights than the commercial EED cyclohexyl methyl dimethoxysilane .
- “2-Cyclohexyl-1,3-dimethoxy-2-propanol” is a type of alcohol . Alcohols are organic compounds with a hydroxyl (OH) functional group on an aliphatic carbon atom . They are common in nature and include such familiar substances as cholesterol and carbohydrates .
- Alcohols can be grouped into three classes: primary, secondary, and tertiary . A primary (1°) alcohol is one in which the carbon atom with the OH group is attached to one other carbon atom. Its general formula is RCH2OH . A secondary (2°) alcohol is one in which the carbon atom with the OH group is attached to two other carbon atoms .
- Alcohols have a wide range of applications in many scientific fields, including organic chemistry, biochemistry, and polymer chemistry. They can be used in the synthesis of various compounds, as solvents, and in chemical reactions .
- “2-Cyclohexyl-1,3-dimethoxy-2-propanol” is a type of alcohol . Alcohols are organic compounds with a hydroxyl (OH) functional group on an aliphatic carbon atom . They are common in nature and include such familiar substances as cholesterol and carbohydrates .
- Alcohols can be grouped into three classes: primary, secondary, and tertiary . A primary (1°) alcohol is one in which the carbon atom with the OH group is attached to one other carbon atom. Its general formula is RCH2OH . A secondary (2°) alcohol is one in which the carbon atom with the OH group is attached to two other carbon atoms .
- Alcohols have a wide range of applications in many scientific fields, including organic chemistry, biochemistry, and polymer chemistry. They can be used in the synthesis of various compounds, as solvents, and in chemical reactions .
Safety And Hazards
The safety data sheet for 1,3-Dimethoxy-2-propanol indicates that it is a flammable liquid and vapor. In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary. If it comes into contact with the skin, it should be washed off with soap and plenty of water .
Propriétés
IUPAC Name |
2-cyclohexyl-1,3-dimethoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-13-8-11(12,9-14-2)10-6-4-3-5-7-10/h10,12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUYUXHPRSLWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)(C1CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1,3-dimethoxy-2-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide dihydrochloride](/img/structure/B1433990.png)
![2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B1433992.png)
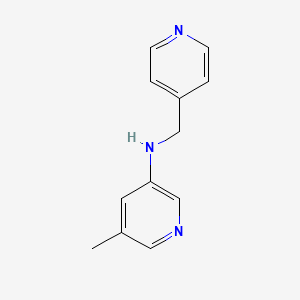
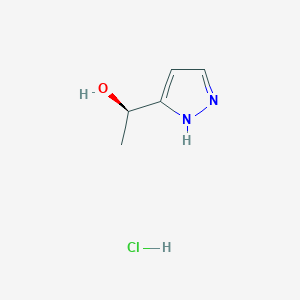
![8-Oxaspiro[4.5]decan-1-ol](/img/structure/B1433998.png)
![N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434000.png)
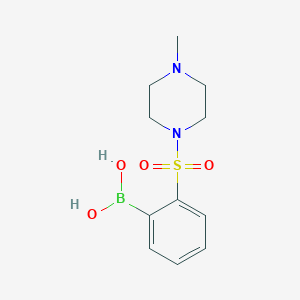
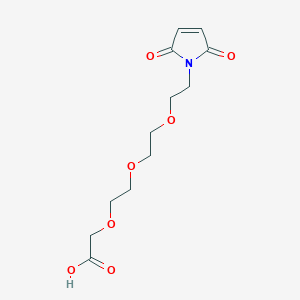
![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B1434003.png)
![3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide](/img/structure/B1434004.png)
![N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride](/img/structure/B1434005.png)
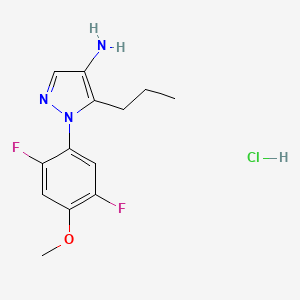
![1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}hexa-2,4-dien-1-one hydrochloride](/img/structure/B1434012.png)
![2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/structure/B1434013.png)